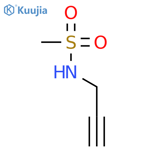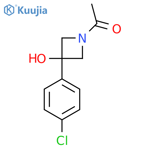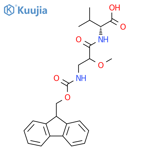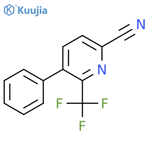2-Phenylindole
2-Phenylindoles are a class of organic compounds characterized by the presence of a phenyl group attached to an indole ring. These molecules exhibit diverse chemical properties and biological activities, making them valuable in various applications. The structural framework of 2-phenylindoles includes a central indole ring with a phenyl substituent at the 2-position. Due to their unique electronic structure, these compounds often display significant aromaticity, which can influence their reactivity and stability.
In pharmaceutical research, 2-phenylindoles have been explored as potential therapeutic agents due to their ability to modulate various biological pathways. Their structural complexity allows for the design of molecules with specific interactions with receptors or enzymes, potentially leading to targeted drug development. Additionally, these compounds are of interest in the field of synthetic chemistry and material science, where they can serve as building blocks for creating novel materials with unique properties.
The synthesis of 2-phenylindoles typically involves multistep reactions such as Suzuki coupling, palladium-catalyzed cross-coupling, or aromatic substitution reactions. Their versatility in chemical transformations makes them attractive targets for both academic and industrial research endeavors.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
 |
2-phenyl-1h-indole-5-carboxylic Acid | 110073-82-0 | C15H11NO2 |
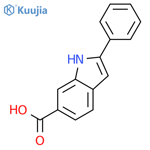 |
2-phenyl-1H-indole-6-carboxylic acid | 110073-83-1 | C15H11NO2 |
 |
1H-Indole, 6-nitro-2-phenyl- | 500992-30-3 | C14H10N2O2 |
 |
N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide | 4560-07-0 | C18H18N2O |
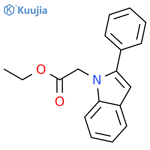 |
Ethyl 2-(2-phenylindol-1-yl)acetate | 65746-57-8 | C18H17NO2 |
 |
DAPI dihydrochloride | 28718-90-3 | C16H17Cl2N5 |
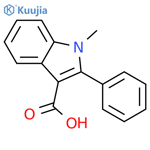 |
1-methyl-2-phenyl-1H-indole-3-carboxylic acid | 59050-41-8 | C16H13NO2 |
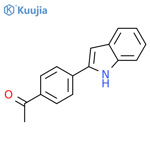 |
Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- | 537684-21-2 | C16H13NO |
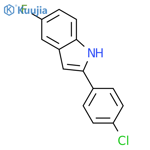 |
2-(4-chlorophenyl)-5-fluoro-1h-indole | 881040-32-0 | C14H9ClFN |
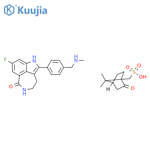 |
Rucaparib monocamsylate | 1859053-21-6 | C29H34FN3O5S |
Verwandte Literatur
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Empfohlene Lieferanten
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
